molecular formula C9H12FN B8743096 N-ethyl-3-fluoro-2-methylaniline

N-ethyl-3-fluoro-2-methylaniline

Cat. No.: B8743096
M. Wt: 153.20 g/mol
InChI Key: ZWHLHZATYFCSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-3-fluoro-2-methylaniline is a secondary amine with the molecular formula C₉H₁₂FN and a molecular weight of 153.14 g/mol. Its structure comprises a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and an ethyl group attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances metabolic stability and lipophilicity, while the ethyl group increases steric bulk compared to simpler aniline derivatives .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

N-ethyl-3-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

ZWHLHZATYFCSMM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC=C1)F)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between N-ethyl-3-fluoro-2-methylaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₉H₁₂FN 153.14 N-Ethyl, 3-F, 2-CH₃ Moderate lipophilicity, steric bulk
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 2-F, 3-CH₃, 6-NO₂ Nitro group (electron-withdrawing)
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃F₂N 233.25 5-F, 2-CH₃, N-(3-fluorobenzyl) High molecular weight, dual fluorine
N,N-Dimethylaniline (mixed isomers) C₈H₁₁N 121.18 N-(CH₃)₂ Simpler structure, lower steric bulk

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 3-fluoro substituent in this compound is electron-withdrawing, reducing the basicity of the aniline nitrogen compared to N,N-dimethylaniline (pKa ~4.6 vs. ~5.1 for dimethylaniline) .
    • The 6-nitro group in 2-fluoro-3-methyl-6-nitroaniline further decreases basicity and directs electrophilic substitution to specific ring positions .
  • The N-(3-fluorobenzyl) group in 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline adds significant bulk, which may limit its utility in sterically constrained synthetic pathways .

Physicochemical Properties

  • Lipophilicity : Fluorine and alkyl groups enhance lipophilicity. This compound (logP ~2.1, estimated) is more lipid-soluble than N,N-dimethylaniline (logP ~1.5) but less than the benzyl-substituted analog (logP ~3.0) .

Research Findings and Trends

  • Synthetic Challenges : The steric hindrance from the 2-methyl and N-ethyl groups complicates direct electrophilic aromatic substitution, necessitating tailored catalysts or protecting group strategies .

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